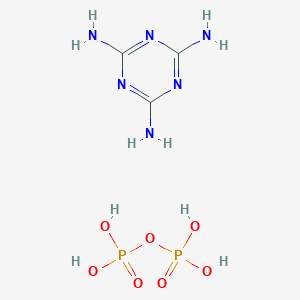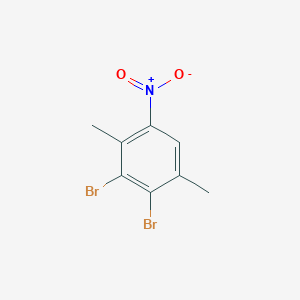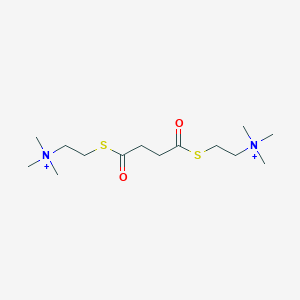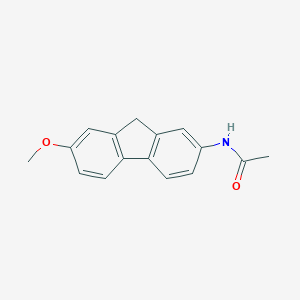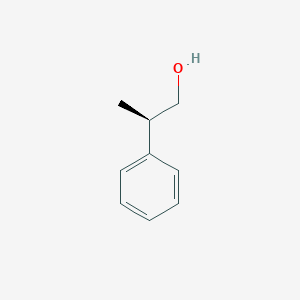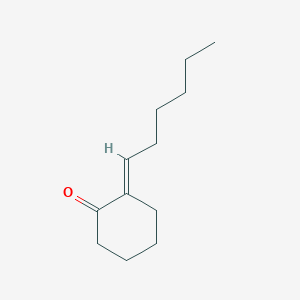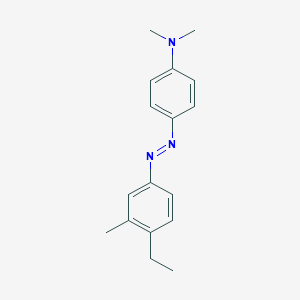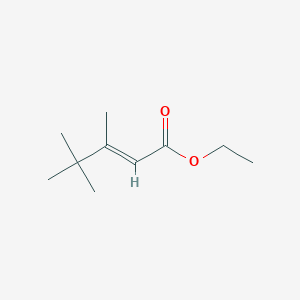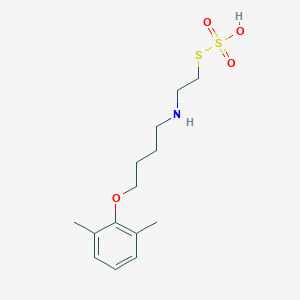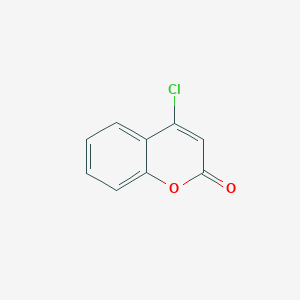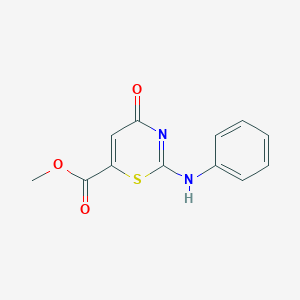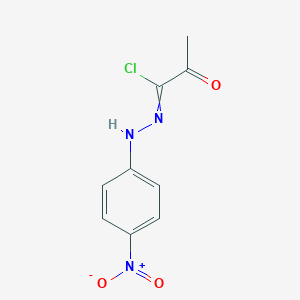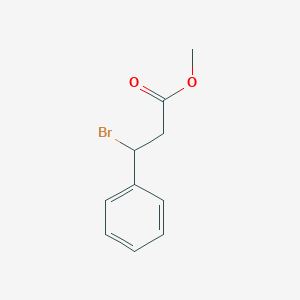
Methyl 3-bromo-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-3-phenylpropanoate is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-3-phenylpropanoate is not well understood. However, it is believed to act as an electrophile and react with nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-bromo-3-phenylpropanoate does not have any known biochemical or physiological effects. However, it is important to handle this compound with care as it is toxic and can cause skin irritation and respiratory problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-bromo-3-phenylpropanoate has several advantages for use in lab experiments. It is a versatile compound that can be used in the synthesis of various organic compounds. Additionally, it is readily available and relatively inexpensive. However, it has some limitations such as its toxicity and potential for skin irritation and respiratory problems.
Direcciones Futuras
There are several future directions for the use of methyl 3-bromo-3-phenylpropanoate in scientific research. One direction is the development of new synthetic methods for the preparation of this compound. Another direction is the exploration of its potential use in the synthesis of new drugs and other biologically active compounds. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields of science.
Métodos De Síntesis
Methyl 3-bromo-3-phenylpropanoate can be synthesized using a variety of methods. One common method is the reaction between 3-bromo-3-phenylpropanoic acid and methanol in the presence of a strong acid catalyst such as sulfuric acid. Another method involves the reaction between 3-bromo-3-phenylpropanoyl chloride and methanol in the presence of a base such as triethylamine.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-3-phenylpropanoate is widely used in scientific research for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used in the preparation of chiral building blocks, which are essential in the production of many drugs. Additionally, it is used in the preparation of biologically active compounds such as inhibitors of enzymes and receptors.
Propiedades
Número CAS |
16503-45-0 |
|---|---|
Nombre del producto |
Methyl 3-bromo-3-phenylpropanoate |
Fórmula molecular |
C10H11BrO2 |
Peso molecular |
243.1 g/mol |
Nombre IUPAC |
methyl 3-bromo-3-phenylpropanoate |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Clave InChI |
YZQQHQOQWYYVBB-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C1=CC=CC=C1)Br |
SMILES canónico |
COC(=O)CC(C1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



